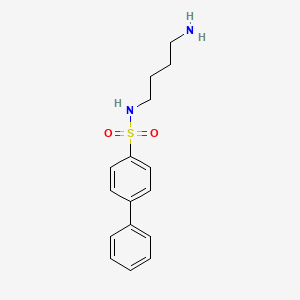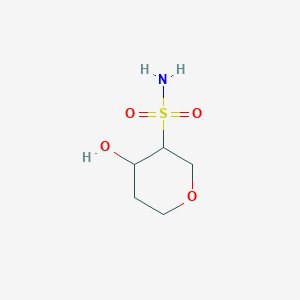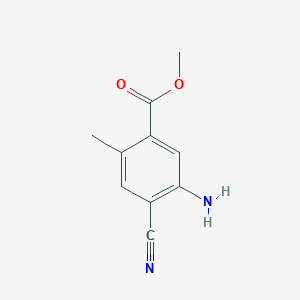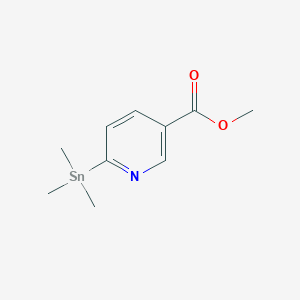
6-Trimethylstannanyl-nicotinic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Trimethylstannanyl-nicotinic acid methyl ester: is an organotin compound derived from nicotinic acid It features a trimethylstannyl group attached to the 6-position of the nicotinate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Trimethylstannanyl-nicotinic acid methyl ester typically involves the stannylation of methyl nicotinate. One common method is the reaction of methyl nicotinate with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
化学反応の分析
Types of Reactions: 6-Trimethylstannanyl-nicotinic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, making it a useful intermediate in organic synthesis.
Oxidation Reactions: The compound can be oxidized to form stannic derivatives.
Coupling Reactions: It can participate in Stille coupling reactions, where the trimethylstannyl group is replaced by a carbon-carbon bond.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or pseudohalides under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids.
Coupling Reactions: Palladium catalysts in the presence of ligands and bases.
Major Products:
Substitution Reactions: Various substituted nicotinates.
Oxidation Reactions: Stannic derivatives.
Coupling Reactions: Biaryl or heteroaryl compounds.
科学的研究の応用
Chemistry: 6-Trimethylstannanyl-nicotinic acid methyl ester is used as a precursor in the synthesis of complex organic molecules. Its ability to undergo Stille coupling reactions makes it valuable in the construction of biaryl structures, which are common in pharmaceuticals and natural products.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting nicotinic acetylcholine receptors. These receptors are implicated in various neurological disorders, and modulating their activity can have therapeutic benefits.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and agrochemicals. Its role as an intermediate in the production of complex molecules makes it a valuable tool in chemical manufacturing.
作用機序
The mechanism by which 6-Trimethylstannanyl-nicotinic acid methyl ester exerts its effects is primarily through its reactivity in organic synthesis. The trimethylstannyl group acts as a leaving group in substitution and coupling reactions, facilitating the formation of new chemical bonds. In biological systems, its derivatives may interact with molecular targets such as nicotinic acetylcholine receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
Methyl nicotinate: Lacks the trimethylstannyl group and is used primarily as a vasodilator in topical formulations.
Trimethylstannyl derivatives: Other compounds with trimethylstannyl groups attached to different aromatic or heteroaromatic systems.
Uniqueness: 6-Trimethylstannanyl-nicotinic acid methyl ester is unique due to the specific positioning of the trimethylstannyl group on the nicotinate moiety. This positioning allows for selective reactions and the formation of specific products that may not be achievable with other trimethylstannyl derivatives.
特性
分子式 |
C10H15NO2Sn |
|---|---|
分子量 |
299.94 g/mol |
IUPAC名 |
methyl 6-trimethylstannylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H6NO2.3CH3.Sn/c1-10-7(9)6-3-2-4-8-5-6;;;;/h2-3,5H,1H3;3*1H3; |
InChIキー |
FNKATGDXRJLGNP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(C=C1)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]-](/img/structure/B8499565.png)


![4-Piperidinol, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-](/img/structure/B8499589.png)
![tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B8499596.png)
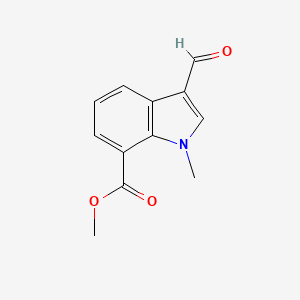
![4-[4-((R)-2-Isochroman-1-yl-ethyl)-piperazin-1-yl]-benzenesulfonamide](/img/structure/B8499608.png)
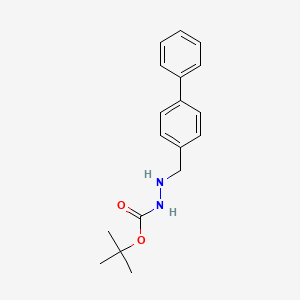
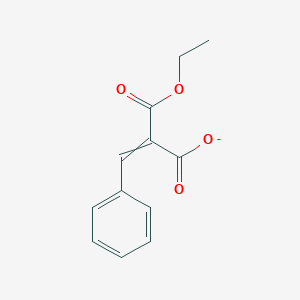
![[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol](/img/structure/B8499624.png)
